![molecular formula C9H9N3OS2 B1481074 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098088-17-4](/img/structure/B1481074.png)
6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as 6-DMT, is an organic compound with a wide range of applications in the medical and scientific research fields. 6-DMT is a heterocyclic compound which has a unique structure and properties, making it an ideal candidate for a variety of research and medical applications.
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound shows promise due to its structural similarity to known bioactive molecules. It could serve as a lead compound in the development of new drugs. Its potential applications include:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit certain enzymes, which can be beneficial in treating diseases like cancer or neurodegenerative disorders .
- Receptor Binding Studies : The compound’s structure suggests it may bind to specific receptors in the body, making it useful for studying receptor-mediated pathways and drug design .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds are often explored for their:
- Pesticidal Properties : The thiazolyl and pyrimidinone moieties present in the compound may exhibit pesticidal activity, potentially leading to the development of new pesticides.
- Plant Growth Regulation : Compounds with similar structures have been used to regulate plant growth, which could be an area of application for this compound as well.
Material Science
In material science, the compound could be utilized in:
- Organic Semiconductor Research : The compound’s molecular structure indicates potential use in organic semiconductor materials, which are crucial for developing flexible electronic devices.
- Photovoltaic Materials : Its unique electronic properties might make it suitable for inclusion in photovoltaic materials to improve solar cell efficiency.
Industrial Applications
Industrial applications of such compounds can be diverse, including:
- Catalysis : The compound could act as a catalyst in various chemical reactions, potentially improving efficiency and selectivity in industrial processes .
- Chemical Intermediate : It may serve as an intermediate in the synthesis of more complex molecules for industrial use .
Environmental Science
In environmental science, the compound’s applications might involve:
- Pollutant Degradation : Research could explore the compound’s efficacy in breaking down environmental pollutants through chemical reactions .
- Sensing Technologies : The compound could be incorporated into sensors for detecting environmental toxins or monitoring air quality .
Biochemistry
Within biochemistry, the compound could be important for:
properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYAAXMKGCMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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